Tridesmethylvenlafaxine

Analytical Chemistry Pharmaceutical Impurity Profiling Method Validation

Accurate bioanalytical quantification of the minor, terminal venlafaxine metabolite tridesmethylvenlafaxine is compromised by impure reference materials. Procure this high-purity standard for unambiguous method validation. - ≥98% purity by HPLC ensures accurate LC-MS/MS quantification of this specific CYP3A4/CYP2C19-mediated pathway product. - Essential for desvenlafaxine API impurity profiling, avoiding false positives from other demethylated analogs. - Defined purity profile supports alternative desvenlafaxine synthetic routes using this compound as a starting material.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 149289-29-2
Cat. No. B128152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridesmethylvenlafaxine
CAS149289-29-2
SynonymsTridesmethylvenlafaxine;  O-Desmethyl-N,N-didesmethylvenlafaxine;  1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol;  4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]-phenol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O
InChIInChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2
InChIKeyBHCUWXACHAFFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridesmethylvenlafaxine: Fully Demethylated Metabolite


Tridesmethylvenlafaxine (N,N,O-tridesmethylvenlafaxine, CAS 149289-29-2) is the fully N- and O-demethylated, minor active metabolite of the SNRI antidepressant venlafaxine [1]. It is formed in vivo via sequential N-demethylation of venlafaxine's active metabolite O-desmethylvenlafaxine, and via O-demethylation of N,O-didesmethylvenlafaxine [2]. Classified as an endogenous human metabolite [3], this compound, with a molecular weight of 235.32 g/mol and a CLogP of 2.2 [4], serves a critical niche role as a high-purity analytical reference standard and a key synthetic intermediate for producing desvenlafaxine [5].

Why Tridesmethylvenlafaxine Is Irreplaceable


While venlafaxine metabolism yields several demethylated species, substituting them in analytical or synthetic workflows is scientifically invalid. Tridesmethylvenlafaxine is uniquely defined by the complete absence of all methyl groups, resulting in a molecular mass and polarity that differs from its analogs O-desmethylvenlafaxine (MW 263.38) and N,O-didesmethylvenlafaxine (MW 249.35) [1]. This structural divergence leads to a significantly lower computed logP of 2.2 [2], impacting chromatographic retention times and extraction efficiencies [3]. Furthermore, its endogenous presence as a minor metabolite [4] necessitates a pure reference standard for accurate quantification, as even trace contamination by other metabolites would compromise bioanalytical method validation, directly impacting procurement decisions.

Quantitative Evidence for Tridesmethylvenlafaxine


Unique HPLC Retention for Purity

As a key intermediate and potential impurity in the synthesis of O-desmethylvenlafaxine (desvenlafaxine), tridesmethylvenlafaxine demonstrates a distinct HPLC retention profile that is essential for accurate quantification. A patent describes a specific HPLC method where tridesmethylvenlafaxine can be separated and its purity or impurity profile determined [1]. This allows for the procurement of a reference standard with a verified purity of at least 98% by HPLC area percent, as defined for 'substantially pure' material [1]. While the patent does not provide a direct retention time for O-desmethylvenlafaxine for comparison in this specific instance, the development of a method to quantify tridesmethylvenlafaxine specifically underscores its unique analytical behavior, which is a prerequisite for its use as an impurity marker. This is in contrast to the parent drug venlafaxine and the major metabolite O-desmethylvenlafaxine, which are quantified by different, validated LC-MS/MS methods [2].

Analytical Chemistry Pharmaceutical Impurity Profiling Method Validation

Terminal Metabolite for CYP Activity Profiling

Tridesmethylvenlafaxine is the terminal product of a specific multi-step metabolic pathway, distinct from the primary metabolic route that produces O-desmethylvenlafaxine. Venlafaxine is first N-demethylated by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine, which is then further metabolized to N,O-didesmethylvenlafaxine and finally to tridesmethylvenlafaxine [1][2]. In contrast, the major active metabolite O-desmethylvenlafaxine is primarily formed via O-demethylation by CYP2D6 [3]. This places tridesmethylvenlafaxine at the end of a specific metabolic branch, making its presence a direct indicator of the sequential activity of CYP3A4/CYP2C19 and subsequent demethylation steps. Quantitatively, it is a minor metabolite compared to O-desmethylvenlafaxine, which is the dominant metabolite under both aerobic and anaerobic conditions [4].

Drug Metabolism Pharmacogenomics Cytochrome P450 In Vitro ADME

LogP and Molecular Weight Differentiation

Tridesmethylvenlafaxine exhibits distinct physicochemical properties compared to its N-methylated analogs, which directly influence its behavior in analytical methods. Its computed XLogP3-AA is 2.2 [1], and its molecular weight is 235.32 g/mol [2]. In comparison, its immediate precursor N,O-didesmethylvenlafaxine has a higher molecular weight of 249.35 g/mol and a higher predicted logP of 1.86 [3]. This difference of 14.03 Da (one methyl group) and the lower lipophilicity (ΔLogP = -0.34) result in earlier elution from reversed-phase HPLC columns and different mass spectrometric detection windows (MRM transitions). This necessitates the use of a pure tridesmethylvenlafaxine standard to establish unique chromatographic retention times and MS/MS parameters for accurate identification and quantification in complex biological matrices.

Chromatography Sample Preparation Lipophilicity LC-MS Method Development

Optimal Applications for Tridesmethylvenlafaxine


Reference Standard for Bioanalytical Method Validation

Due to its distinct physicochemical properties [1] and its role as a minor, terminal metabolite [2], tridesmethylvenlafaxine is ideally procured as a high-purity (≥98% by HPLC) [3] analytical reference standard. Its primary use case is in developing and validating LC-MS/MS or HPLC-UV methods for the accurate quantification of venlafaxine and its full spectrum of metabolites in biological fluids or for identifying it as a specific impurity during the pharmaceutical analysis of desvenlafaxine active pharmaceutical ingredient (API).

CYP Probe for Drug-Drug Interaction Studies

Given its exclusive formation via a defined branch of the venlafaxine metabolic pathway involving sequential N-demethylation by CYP3A4 and CYP2C19 [4], tridesmethylvenlafaxine can be used as an authentic standard to quantify the output of this specific metabolic route in in vitro assays (e.g., using human liver microsomes or recombinant CYP enzymes). This is crucial for studies investigating the impact of genetic polymorphisms or co-administered inhibitors on minor metabolic pathways, providing data complementary to the major CYP2D6-mediated pathway that produces O-desmethylvenlafaxine [5].

Synthetic Intermediate for Desvenlafaxine

Patented processes describe the direct use of tridesmethylvenlafaxine as a starting material for the synthesis of O-desmethylvenlafaxine (desvenlafaxine) [6]. The process involves reductive amination or selective N,N-dimethylation of tridesmethylvenlafaxine. Procuring tridesmethylvenlafaxine with a defined purity profile is therefore essential for researchers or manufacturers exploring alternative synthetic routes to desvenlafaxine or its isotopically labeled analogs, where controlling the final product's purity is paramount.

Tracer for Environmental Metabolic Fate

As a terminal metabolite in the venlafaxine pathway, tridesmethylvenlafaxine is a relevant target analyte for environmental scientists studying the fate and transformation of pharmaceutical contaminants in wastewater or environmental matrices [7]. The procurement of its pure standard is necessary to identify and quantify this ultimate degradation product, allowing researchers to fully account for the mass balance and environmental persistence of the parent drug venlafaxine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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